molecular formula C8H10BrNO3S B1444739 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1250139-60-6

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B1444739
CAS No.: 1250139-60-6
M. Wt: 280.14 g/mol
InChI Key: LBEJPWZHDYWEFI-UHFFFAOYSA-N
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Description

Chemical Name: 4-Bromo-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide CAS No.: 1022868-47-8 Molecular Formula: C₁₄H₁₄BrNO₃S Molecular Weight: 356.24 g/mol Key Features:

  • A sulfonamide backbone with bromine at the para position of the benzene ring.
  • N-substituents: methoxy (OCH₃) and methyl (CH₃) groups on the sulfonamide nitrogen.
  • Synthesized via methods involving bromination and sulfonylation reactions, as inferred from analogous procedures in and .

Its structural uniqueness lies in the dual N-substituents, which modulate electronic and steric properties.

Properties

IUPAC Name

4-bromo-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEJPWZHDYWEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Bromobenzenesulfonamide Intermediate

  • The first step involves the reaction of 4-bromobenzenesulfonyl chloride with appropriate amines or amine derivatives to form the sulfonamide intermediate.
  • Typically, an amine such as N-methoxy-N-methylamine or its equivalent is reacted with the sulfonyl chloride under controlled conditions (often in an inert solvent like dichloromethane or tetrahydrofuran) and in the presence of a base to neutralize the released HCl.
  • This step yields 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide directly or a closely related intermediate that can be further modified.

Introduction of Methoxy and Methyl Groups

  • The methoxy and methyl groups on the nitrogen are introduced either by direct use of N-methoxy-N-methylamine or by subsequent alkylation and methylation reactions on a simpler sulfonamide intermediate.
  • Reaction conditions are optimized to ensure selective substitution on the sulfonamide nitrogen without affecting the bromine substituent on the aromatic ring.

Reaction Conditions and Catalysts

  • The reactions are typically carried out under mild to moderate temperatures (room temperature to 60 °C) to avoid decomposition or side reactions.
  • Solvents such as dichloromethane, N,N-dimethylformamide (DMF), or acetonitrile are commonly employed for their ability to dissolve both organic and inorganic reagents.
  • Bases such as triethylamine or pyridine are used to scavenge hydrogen chloride generated during the sulfonylation step.
  • In some cases, catalysts such as copper(I) iodide or palladium complexes may be used if coupling or substitution reactions are involved in the synthetic route.

Alternative Bromination Route (Related Compound Preparation)

While direct synthesis of this compound is often preferred, related brominated sulfonamide compounds can be prepared by:

  • Bromination of 4-methoxybenzenesulfonamide using bromine and a reducing agent (e.g., iron powder) in dichloromethane at 40-60 °C for several hours to yield 3-bromo-4-methoxybenzenesulfonamide.
  • Subsequent substitution reactions with cuprous cyanide under catalytic conditions at elevated temperatures (100-120 °C) to introduce cyano groups or other functionalities.
  • These methods demonstrate the feasibility of bromination and functional group transformations on sulfonamide derivatives, which can be adapted for the target compound synthesis.

Data Table: Typical Reaction Parameters for Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination of sulfonamide 4-methoxybenzenesulfonamide, Br2, Fe powder, DCM 40-60 2-6 75-84 Stirring, filtration, evaporation
Substitution with CuCN 3-bromo-4-methoxybenzenesulfonamide, CuCN, CuI, DMF 100-120 6-12 69-81 Recrystallization from acetonitrile
Sulfonamide formation 4-bromobenzenesulfonyl chloride, N-methoxy-N-methylamine, base RT-60 2-6 Variable Inert solvent, base to neutralize HCl

Research Findings and Analysis

  • The preparation methods emphasize mild reaction conditions to preserve the integrity of the bromine substituent and avoid side reactions.
  • Use of catalysts and optimized solvents enhances reaction efficiency and yield.
  • The bromine atom remains intact during the introduction of the methoxy and methyl groups on the sulfonamide nitrogen, allowing further functionalization if needed.
  • The sulfonamide nitrogen substitution is highly selective, and purification typically involves filtration and recrystallization, ensuring high purity of the final compound.
  • These methods align with industrial practices aiming for scalability, environmental friendliness, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide is widely used as a building block in organic synthesis. Its functional groups allow for a range of transformations, including:

  • Substitution Reactions: The bromine atom can be replaced with various nucleophiles, leading to diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming biaryl compounds.

Medicinal Chemistry

The sulfonamide group in this compound is significant for its biological activity , particularly in the development of enzyme inhibitors. The mechanism of action involves mimicking natural substrates, allowing the compound to bind to enzyme active sites and inhibit their function. This property makes it valuable for studying enzyme inhibition and protein interactions .

Biological Studies

Research has shown that compounds with sulfonamide groups can affect various biochemical pathways. Thus, this compound can be utilized in studies investigating:

  • Enzyme Inhibition: Understanding how this compound interacts with specific enzymes can lead to insights into metabolic pathways and potential therapeutic applications.
  • Cell Culture Applications: It has been noted for its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical properties enable the synthesis of materials with specific functionalities that are crucial in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Sulfonamide Nitrogen Key Functional Groups
Target Compound C₁₄H₁₄BrNO₃S 356.24 N-Methoxy, N-Methyl Bromobenzene, Sulfonamide
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide C₁₇H₁₇BrN₂O₄S 425.29 Benzodiazol ring Bromobenzene, Benzodiazol
4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide C₂₁H₂₁BrNO₄S 463.36 Naphthalene, Hydroxybutyl Bromobenzene, Naphthalene
4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide C₁₄H₁₄BrNO₃S 356.24 Benzyl (4-methoxyphenyl) Bromobenzene, Benzyl
4-Bromo-N-methyl-benzenesulfonamide C₇H₈BrNO₂S 242.11 N-Methyl Bromobenzene
Key Observations :
  • Substituent Diversity: The target compound’s N-methoxy-N-methyl groups provide moderate steric hindrance and electron-donating effects.
  • Simpler Analogs : The N-methyl derivative () lacks the methoxy group, reducing electron donation and likely altering solubility .
Key Insights :
  • Cytotoxicity : The target compound’s methoxy and bromo groups align with structure-activity relationships (SAR) observed in , where such substitutions enhance antimitotic activity by mimicking colchicine-site binders .
  • Antioxidant Activity : Acetylphenyl analogs () demonstrate the versatility of sulfonamides in diverse therapeutic roles .
Analysis :
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods in , where bromination and sulfonylation are key steps . However, N-methoxy-N-methyl introduction may require specialized reagents.
  • Stability : Benzodiazol and naphthalene-containing analogs () may exhibit lower solubility due to increased hydrophobicity .

Biological Activity

Overview

4-Bromo-N-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 1250139-60-6) is an organic compound featuring a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. This unique structure provides the compound with significant potential for various biological applications, particularly in medicinal chemistry and enzyme inhibition studies.

The synthesis of this compound typically involves the use of 4-bromobenzenesulfonyl chloride as a precursor. The introduction of the methoxy and N-methyl groups can be achieved through specific reaction conditions that optimize yield and purity. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is largely attributed to its sulfonamide group, which can mimic natural substrates and inhibit enzyme activity by binding to active sites. This interaction can disrupt various biochemical pathways, potentially leading to therapeutic effects .

Antiviral Activity

Some derivatives of sulfonamides have demonstrated antiviral properties, particularly against Hepatitis B virus (HBV). While direct studies on this compound are lacking, the broader category of sulfonamides has been explored for their potential in antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfonamide derivatives similar to this compound:

  • Anti-inflammatory Effects : In vitro studies have shown that certain sulfonamides can inhibit the production of inflammatory mediators such as NO and prostaglandin E2 (PGE2). For example, compounds tested in LPS-induced RAW 264.7 macrophages exhibited up to 68.66% inhibition of NO production at specific concentrations .
  • Cytotoxicity : The cytotoxic effects of related compounds were evaluated, revealing low toxicity levels at effective concentrations. This suggests that this compound may also exhibit favorable safety profiles in biological assays .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-N-methylbenzylamine Lacks methoxy groupModerate enzyme inhibition
4-Bromobenzenesulfonyl chloride Precursor for synthesisReactive intermediate
N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide Known for anti-inflammatory effectsSignificant inhibition of iNOS expression

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 4-bromobenzenesulfonyl chloride with N-methoxy-N-methylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Solvent selection (tetrahydrofuran or dichloromethane for high solubility).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).
    Purity is confirmed using HPLC (>98% peak area) and NMR spectroscopy (absence of unreacted amine or sulfonyl chloride peaks) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of a saturated solution in ethanol. SCXRD analysis confirms:

  • Sulfonamide group geometry (S–N bond length ~1.63 Å).
  • Bromine substitution position (para to the sulfonamide group).
  • Torsional angles between aromatic and methoxy-methylamine moieties.
    Complementary techniques include FT-IR (S=O stretches at 1150–1350 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    Controls should include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., Arg120, Tyr355).
  • QSAR modeling : Train models on existing sulfonamide bioactivity data to predict IC₅₀ values for new analogs. Descriptors include logP, polar surface area, and H-bond acceptor count.
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess electronic effects (e.g., bromine’s electron-withdrawing impact on reactivity) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Validate compound stability : Perform LC-MS post-assay to confirm no degradation.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from differences in protein isoforms or assay pH .

Q. What strategies improve crystallinity for SCXRD when the compound resists crystallization?

Methodological Answer:

  • Solvent screening : Test polar aprotic (acetonitrile) and protic (methanol) mixtures.
  • Additive use : Introduce co-crystallizing agents (e.g., crown ethers) or ionic liquids.
  • Temperature-gradient methods : Slow cooling from 60°C to 4°C over 72 hours.
    If unsuccessful, substitute SCXRD with powder XRD paired with Rietveld refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 2
4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

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